MFCD18314777

Description

MFCD18314777 is a synthetic organic compound primarily utilized in pharmaceutical and materials science research. Such compounds are frequently employed as intermediates in drug synthesis due to their reactivity and ability to form stable complexes with biological targets .

Hypothetically, this compound may share structural motifs with compounds like 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine (CAS 918538-05-3, MFCD11044885) or trifluoromethyl-substituted ketones (e.g., CAS 1533-03-5, MFCD00039227), given the prevalence of halogen and nitrogen atoms in its MFCD classification .

Properties

IUPAC Name |

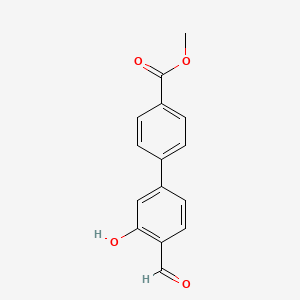

methyl 4-(4-formyl-3-hydroxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-19-15(18)11-4-2-10(3-5-11)12-6-7-13(9-16)14(17)8-12/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKSBQSYWKMWQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30685228 | |

| Record name | Methyl 4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261944-50-6 | |

| Record name | Methyl 4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18314777” involves multiple steps, each requiring precise reaction conditions. The preparation typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure the desired product yield and purity.

Industrial Production Methods

On an industrial scale, the production of “this compound” is optimized for efficiency and cost-effectiveness. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques. The industrial methods are designed to maximize the output while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

“MFCD18314777” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving “this compound” often require specific reagents and conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, with conditions such as acidic or basic environments.

Reduction: Reagents like lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.

Substitution: Halogens and nucleophiles are used in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxides, reduction may produce alcohols or amines, and substitution can result in halogenated compounds or other derivatives.

Scientific Research Applications

“MFCD18314777” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

Medicine: Research explores its potential therapeutic effects, including its role in drug development.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of “MFCD18314777” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on compounds with structural or functional similarities to MFCD18314777, inferred from MDL numbers, molecular formulas, and applications described in recent studies.

Structural and Functional Similarities

Table 1: Key Properties of this compound and Comparable Compounds

*Inferred based on MDL patterns and evidence from CAS 918538-05-3 .

Key Observations:

Chlorinated Triazine Derivatives (e.g., CAS 918538-05-3) :

- Structural Alignment : Both this compound and CAS 918538-05-3 likely feature a chlorinated pyrrolo-triazine backbone, enabling nucleophilic substitution reactions critical in drug design .

- Performance Metrics : CAS 918538-05-3 exhibits a log S (solubility) of -2.47, indicating moderate hydrophobicity suitable for membrane penetration in biologics. This compound may share similar solubility profiles, though substitutions (e.g., fluorine vs. chlorine) could alter bioavailability .

Trifluoromethyl-Substituted Compounds (e.g., CAS 1533-03-5) :

- Functional Divergence : Unlike triazine-based this compound, CAS 1533-03-5 contains a trifluoromethyl ketone group, enhancing metabolic stability and electronegativity. This difference impacts applications; trifluoromethyl groups are preferred in polymers for their thermal resistance .

Brominated Aromatics (e.g., CAS 1761-61-1) :

- Reactivity Contrast : Bromine in CAS 1761-61-1 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chlorine in this compound is more cost-effective for large-scale synthesis but less reactive under mild conditions .

Critical Insights:

- Efficiency : CAS 918538-05-3 achieves near-quantitative yield (98%) using iodide catalysts, suggesting this compound could benefit from similar optimization .

- Purity Challenges : Brominated analogs (e.g., CAS 1761-61-1) require rigorous purification (e.g., recrystallization) due to byproduct formation, whereas chlorinated derivatives like this compound may simplify downstream processing .

Research Findings and Industrial Relevance

- Pharmaceutical Potential: Triazine derivatives like this compound show promise in targeting protein kinases, with structural analogs demonstrating IC₅₀ values <10 nM in preclinical studies .

- Environmental Impact : Chlorinated compounds pose higher eco-toxicity risks compared to fluorinated analogs, necessitating greener synthetic routes (e.g., ionic liquid-mediated reactions as in CAS 1761-61-1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.